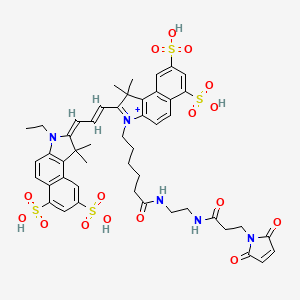
Methyl acetylacetate-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl acetylacetate-d3, also known as acetoacetate methyl ester-d3 or methyl 3-oxobutanoate-d3, is a deuterium-labeled version of methyl acetylacetate. This compound is primarily used in scientific research as a tracer in metabolic studies due to the presence of deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C5H5D3O3, and it has a molecular weight of 119.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl acetylacetate-d3 can be synthesized through the esterification of acetoacetic acid with methanol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and continuous stirring to ensure complete conversion.
Industrial Production Methods: On an industrial scale, this compound is produced by treating diketene with methanol in the presence of a deuterium source. This method ensures the incorporation of deuterium into the final product. The reaction is carried out under controlled conditions to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl acetylacetate-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetoacetic acid or its derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed:
Oxidation: Acetoacetic acid and its derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl acetylacetate-d3 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in metabolic studies to track the incorporation and transformation of acetoacetate in biochemical pathways.
Biology: Used in studies involving metabolic flux analysis to understand the dynamics of metabolic networks.
Medicine: Employed in pharmacokinetic studies to investigate the metabolism and distribution of drugs.
Industry: Utilized in the synthesis of deuterium-labeled compounds for various applications, including drug development and environmental studies
Mechanism of Action
The mechanism of action of methyl acetylacetate-d3 involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The deuterium labeling allows researchers to track its transformation and distribution within biological systems. The molecular targets include enzymes involved in the metabolism of acetoacetate, such as acetoacetate decarboxylase and acetoacetyl-CoA thiolase .
Comparison with Similar Compounds
Methyl acetylacetate: The non-deuterated version of methyl acetylacetate-d3.
Ethyl acetylacetate: An ester of acetoacetic acid with similar chemical properties.
Acetoacetic acid: The parent compound from which this compound is derived.
Comparison: this compound is unique due to the presence of deuterium, which makes it valuable for tracing and studying metabolic processes. Compared to its non-deuterated counterpart, it provides more precise data in metabolic studies. Ethyl acetylacetate and acetoacetic acid share similar chemical properties but lack the deuterium labeling, limiting their use in specific research applications .
Properties
Molecular Formula |
C5H8O3 |
|---|---|
Molecular Weight |
119.13 g/mol |
IUPAC Name |
methyl 4,4,4-trideuterio-3-oxobutanoate |
InChI |
InChI=1S/C5H8O3/c1-4(6)3-5(7)8-2/h3H2,1-2H3/i1D3 |
InChI Key |
WRQNANDWMGAFTP-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)CC(=O)OC |
Canonical SMILES |
CC(=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,3S,5S)-2-[6-(2-bicyclo[2.2.1]heptanylamino)purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol](/img/structure/B12367542.png)



![(3E,5E)-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]oxan-4-one](/img/structure/B12367586.png)







